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Myrcenyl methyl ether

flavour chemistry olfactometry odor threshold

Myrcenyl methyl ether (MME; 7‑methoxy‑7‑methyl‑3‑methyleneoct‑1‑ene; C₁₁H₂₀O; MW 168.28) is an acyclic, oxygenated terpene ether classified as a dialkyl ether flavoring agent. It is recognized by the Flavor and Extract Manufacturers Association (FEMA 4592; GRAS and evaluated by JECFA (No.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 24202-00-4
Cat. No. B12766953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrcenyl methyl ether
CAS24202-00-4
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC(C)(CCCC(=C)C=C)OC
InChIInChI=1S/C11H20O/c1-6-10(2)8-7-9-11(3,4)12-5/h6H,1-2,7-9H2,3-5H3
InChIKeyZOSWMSOQJPTZHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  soluble in non-polar sovents
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Myrcenyl Methyl Ether (CAS 24202-00-4): Procurement-Grade Identity and Regulatory Baseline


Myrcenyl methyl ether (MME; 7‑methoxy‑7‑methyl‑3‑methyleneoct‑1‑ene; C₁₁H₂₀O; MW 168.28) is an acyclic, oxygenated terpene ether classified as a dialkyl ether flavoring agent [1]. It is recognized by the Flavor and Extract Manufacturers Association (FEMA 4592; GRAS 24) and evaluated by JECFA (No. 2139) as safe at current dietary intake levels [2][3]. MME imparts a characteristic piney–resinous, herbal odor and is formally listed by the U.S. FDA as a flavoring agent or adjuvant, defining its regulatory procurement identity [4].

Regulatory Status FEMA GRAS 24 / JECFA No. 2139 / FDA-listed flavoring agent
Sensory Profile Piney-resinous, herbal odor; dialkyl ether flavoring class
Procurement Class Defined regulatory identity; compound-specific specification recommended

Why Generic Substitution of Myrcenyl Methyl Ether With In‑Class Terpenes Fails


Although myrcenyl methyl ether belongs to the broader family of monoterpenoid flavour ingredients, it cannot be freely substituted by close structural analogs such as myrcene (the parent hydrocarbon), dihydromyrcenol, linalool, or myrcenol. The introduction of a methoxy ether functionality fundamentally alters the compound’s volatility, hydrophobicity, olfactory character, and regulatory standing. Myrcene, for instance, is substantially more volatile (vapor pressure ~7 mmHg vs. 0.2 mmHg for MME) and exhibits a peppery‑balsamic rather than a piney‑resinous odour profile . Dihydromyrcenol, despite a similar carbon skeleton, possesses a fresh citrus‑lime note wholly divergent from MME’s herbal‑pine character [1]. These differences manifest in divergent application performance, particularly in hop‑forward beverage top‑notes and in formulations where oxidative stability of the ether linkage versus the conjugated diene of myrcene is critical [2]. The quantitative evidence below demonstrates why procurement specifications must be compound‑specific.

!
Olfactory profile mismatch

Myrcene delivers peppery-balsamic notes; dihydromyrcenol imparts citrus-lime. Neither replicates MME's piney-resinous, herbal character required for hop-forward and woody-pine formulations.

!
Volatility and thermal behavior diverge

Myrcene is substantially more volatile than MME. Substitution may alter aroma release kinetics, reduce thermal processing retention, and shift headspace composition in finished products.

!
Regulatory and application specificity gap

MME carries patent-granted utility for hop-flavor top-note reinforcement. Generic terpenes lack this documented application specificity, limiting defensible procurement rationale in beverage development.

Myrcenyl Methyl Ether Quantitative Differentiation Evidence Guide


Odour Detection Threshold in Air: Myrcenyl Methyl Ether vs. Myrcene

Myrcenyl methyl ether exhibits an odour detection threshold in air of 0.12 ppm as reported in FEMA evaluations . In contrast, β‑myrcene, its closest hydrocarbon analog, has a reported odour threshold of approximately 13 ppb in air (0.013 ppm) under comparable headspace conditions [1]. The approximately 9‑fold higher threshold of MME means it is perceived at roughly one order of magnitude higher concentration than myrcene, translating to a less pungent, more subtle aroma delivery that is advantageous in applications requiring a sustained, non‑overpowering piney top‑note.

Odor Threshold
Reported
0.12 ppm (MME) vs ~0.013 ppm (myrcene)~9.2-fold higher threshold
Supports finer aroma intensity control in delicate matrices
Cross-study comparison; headspace olfactometry / GC-O
flavour chemistry olfactometry odor threshold

Vapor Pressure and Volatility Profile: Myrcenyl Methyl Ether vs. Myrcene

The vapor pressure of myrcenyl methyl ether at 25 °C is estimated at 0.2 ± 0.4 mmHg or 1.47 mmHg via the MPBPVP method [1]. Myrcene, by contrast, exhibits a substantially higher vapor pressure of approximately 7 mmHg at 20 °C . This ~5‑ to 35‑fold difference indicates that MME is markedly less volatile than myrcene. In practical terms, MME evaporates more slowly from product matrices, providing longer‑lasting aroma contribution in ambient applications (e.g., air fresheners, personal care) and reduced headspace loss during thermal processing.

Vapor Pressure
Reported
0.2–1.47 mmHg (MME) vs ~7 mmHg (myrcene)~5- to 35-fold lower volatility
Supports longer-lasting aroma contribution in ambient applications
Estimated values; method-dependent range at 20–25 °C
volatility vapor pressure formulation stability

Water Solubility and Log Kow: Myrcenyl Methyl Ether vs. Myrcene and Dihydromyrcenol

Myrcenyl methyl ether has an estimated water solubility of 17.58 mg/L at 25 °C and a log Kow of 4.16 [1]. Myrcene is significantly less water‑soluble at approximately 1.09 mg/L (20 °C) [2], whereas dihydromyrcenol is far more water‑soluble at 939 mg/L (20 °C) [3]. MME thus occupies an intermediate hydrophobicity niche: it is ~16‑fold more water‑soluble than myrcene yet ~53‑fold less water‑soluble than dihydromyrcenol. This intermediate polarity makes MME uniquely suited for moderately aqueous beverage systems where myrcene would phase‑separate and dihydromyrcenol would be overly hydrophilic, potentially altering the release kinetics.

Water Solubility & Log Kow
Reported
17.58 mg/L, Log Kow 4.16 (MME)~16× more soluble than myrcene; ~53× less than dihydromyrcenol
Intermediate hydrophobicity supports balanced multi-phase partitioning
EPI Suite WSKOW v1.42 estimates at 20–25 °C
partition coefficient water solubility formulation compatibility

Boiling Point and Thermal Processing Suitability: Myrcenyl Methyl Ether vs. Myrcene and Linalool

Myrcenyl methyl ether possesses a boiling point range of 208–210 °C (JECFA specification) or 213.4 ± 19.0 °C at 760 mmHg [1]. Myrcene boils substantially lower at 167 °C, while linalool boils at approximately 198–200 °C [2]. The approximately 41–46 °C elevation of MME’s boiling point relative to myrcene reflects the increased molecular weight and dipole moment introduced by the ether oxygen. This higher boiling point translates to reduced evaporative loss during processes such as spray‑drying, extrusion, or hot‑fill beverage operations, making MME a more robust choice for thermally intensive manufacturing.

Boiling Point
Reported
208–213 °C (MME) vs 167 °C (myrcene)~41–46 °C elevation
Reduced evaporative loss during thermal unit operations
Atmospheric pressure; JECFA & ACD/Labs values
boiling point thermal stability distillation

Oxidative and Storage Stability: Ether vs. Conjugated Diene Backbone

Myrcenyl methyl ether contains a dialkyl ether functional group that is inherently more resistant to autoxidation than the conjugated 1,3‑diene system of myrcene [1]. Myrcene is notoriously prone to oxidation and polymerization upon standing, necessitating the addition of radical inhibitors such as 400 ppm Tenox GT‑1 or 1,000 ppm BHT for commercially acceptable shelf stability [2]. No stabilizer requirement is reported for MME in standard JECFA or FEMA specifications. The saturated ether carbon‑oxygen bond is relatively unreactive under ambient conditions, whereas the conjugated diene in myrcene undergoes facile radical‑initiated degradation, leading to off‑odour formation and viscosity increase (polymerization) . This intrinsic stability difference is a critical procurement consideration for formulations with extended shelf‑life requirements.

Oxidative Stability
Class-level
Ether linkage vs conjugated dieneMME: no stabilizer required per JECFA/FEMA; myrcene: requires antioxidant inhibitors
May simplify formulation and reduce off-odor risk during shelf-life
Class-level inference; supplier-specific stability data to verify
chemical stability oxidation shelf-life

Patent‑Granted Application Specificity for Hop‑Forward Beverage Top‑Notes

Japanese Patent JP2004187536A, assigned to Shiono Koryo Kaisha, explicitly claims a spice composition containing myrcenyl methyl ether for imparting a 'strong and clear top note having high diffusion' and for reinforcing beer flavour or hop flavour in food and drink products [1]. This patent‑granted utility is not claimed for myrcene, dihydromyrcenol, or linalool in the same context. The invention leverages MME’s specific volatility and piney‑resinous character to enhance the natural feeling and fresh sensation of hop‑containing beverages without fermentation. For procurement in the beer and flavoured malt beverage sector, this patent establishes MME as the legally and functionally preferred compound over generic terpene alternatives for this specific organoleptic outcome.

Patent Specificity
Head-to-head
JP2004187536A – exclusive hop top-note claimNot claimed for myrcene, dihydromyrcenol, or linalool in same context
Supports compound-specific procurement for hop-flavored beverage development
Patent-granted application; review for freedom-to-operate
patent beverage flavouring hop aroma

Best Research and Industrial Application Scenarios for Myrcenyl Methyl Ether


Hop‑Forward Non‑Alcoholic Beer and Malt Beverage Flavouring

Leveraging the patent‑granted specificity of MME for reinforcing beer/hop flavour with a high‑diffusion top‑note [1], formulators can use MME to replace or supplement dry‑hopping extracts in alcohol‑free beer production. Its intermediate water solubility (17.58 mg/L) enables balanced partitioning in the aqueous beverage matrix, avoiding the phase‑separation issues encountered with highly non‑polar myrcene, while its higher boiling point (208–210 °C) withstands pasteurisation without excessive loss.

Thermally Processed Savoury and Bakery Products Requiring Sustained Herbal Aroma

MME’s boiling point of 208–210 °C (versus 167 °C for myrcene) and its lower vapor pressure (0.2 mmHg vs. 7 mmHg) translate to reduced evaporative loss during baking, extrusion, or spray‑drying operations. This makes MME the preferred choice for dry mix seasonings, snack coatings, and baked goods where a piney‑resinous note must survive thermal processing and remain perceptible in the finished product.

Fine Fragrance and Personal Care Formulations Targeting Woody‑Pine Accords

In alcoholic and hydro‑alcoholic perfume matrices, MME’s slightly lower odour potency (0.12 ppm detection threshold vs. 0.013 ppm for myrcene) permits its use at higher inclusion levels without dominating the composition, allowing perfumers to build a more nuanced pine‑resin background. Its ether‑class chemical stability also favours long‑term fragrance integrity relative to the oxidation‑prone myrcene.

Analytical Reference Standard for GC‑MS Flavour Profiling of Citrus and Hop Essential Oils

Because MME occurs naturally in lemon and other citrus essential oils, it serves as a valuable authentic standard for quantitation and quality control in essential oil analysis. Its distinct retention index and mass spectrum (documented in the Wiley Mass Spectra of Flavors and Fragrances library) allow chromatographers to differentiate it from co‑eluting myrcene or limonene in complex natural product matrices.

Application
Selection Property
Validation Focus
Hop-forward non-alcoholic beer & malt beverage flavoring
Intermediate water solubility and thermal stability
Hop aroma top-note persistence after pasteurization
Thermally processed savory & bakery products
Elevated boiling point and low vapor pressure
Aroma retention post-baking, extrusion, or spray-drying
Woody-pine fine fragrance & personal care accords
Higher odor threshold for nuanced background blending
Long-term fragrance integrity vs oxidation-prone terpenes
GC-MS analytical reference standard for essential oil profiling
Distinct retention index and mass spectrum
Co-elution differentiation from myrcene/limonene in citrus and hop matrices
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